What are the chemical properties of Trichloro(15N)acetonitrile?
What are the chemical properties of Trichloro(15N)acetonitrile?
An In-depth Technical Guide to the Chemical Properties of Trichloro(15N)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Trichloro(15N)acetonitrile, the ¹⁵N-labeled isotopologue of trichloroacetonitrile (CCl₃CN), is a specialized chemical reagent of significant interest in synthetic chemistry and mechanistic studies. The incorporation of the stable, NMR-active ¹⁵N isotope provides a powerful tool for tracking the fate of the nitrile nitrogen in complex reaction pathways, particularly in the synthesis of nitrogen-containing compounds. This guide offers a comprehensive exploration of its chemical properties, synthesizing data on its structure, spectroscopic characteristics, reactivity, and key applications. We delve into the causality behind its unique reactivity, provide field-proven experimental protocols, and ensure all information is grounded in authoritative references to uphold the highest standards of scientific integrity.
Molecular Structure and Physicochemical Properties
Trichloro(15N)acetonitrile is an organic compound with the formula CCl₃C¹⁵N.[1] Its structure features a trichloromethyl group (-CCl₃) bonded to a nitrile group (-C≡¹⁵N). The strong electron-withdrawing nature of the three chlorine atoms significantly influences the electronic properties and reactivity of the molecule.[1][2]
The ¹⁵N isotope is a stable, non-radioactive isotope of nitrogen with a nuclear spin (I) of ½, making it directly observable by NMR spectroscopy. Its natural abundance is only about 0.37%, so its deliberate incorporation into Trichloroacetonitrile provides a distinct spectroscopic handle for mechanistic and structural analysis.
Table 1: Physicochemical Properties of Trichloroacetonitrile (Note: Physical properties are not expected to differ significantly from the unlabeled isotopologue.)
| Property | Value | Source(s) |
| Molecular Formula | C₂Cl₃¹⁵N | [1] |
| Molecular Weight | ~145.38 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.44 g/mL | [1] |
| Melting Point | -42 °C (-44 °F) | [1][3] |
| Boiling Point | 83 to 84 °C (181 to 183 °F) | [1][3] |
| Solubility in Water | Insoluble | [1][4] |
| IUPAC Name | 2,2,2-Trichloro(¹⁵N)acetonitrile | [3] |
| CAS Number (unlabeled) | 545-06-2 | [1] |
Spectroscopic Characterization
The primary advantage of Trichloro(15N)acetonitrile lies in its unique spectroscopic signature.
¹⁵N NMR Spectroscopy
The presence of the ¹⁵N nucleus allows for direct observation of the nitrile group's environment using ¹⁵N NMR spectroscopy.
-
Coupling: ¹⁵N NMR can reveal coupling constants (J-coupling) with other nearby active nuclei (e.g., ¹³C), providing valuable information about bonding and molecular structure. This is a key application for confirming reaction outcomes where the nitrile nitrogen is involved.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show two distinct signals:
-
Trichloromethyl Carbon (-CCl₃): This signal's chemical shift is influenced by the three attached chlorine atoms.
-
Nitrile Carbon (-C≡¹⁵N): This carbon is deshielded due to the triple bond and the electronegativity of the nitrogen atom. The presence of the ¹⁵N isotope will cause this signal to appear as a doublet due to one-bond ¹³C-¹⁵N coupling (¹J_C-N), a definitive indicator of the C-N bond's integrity. For unlabeled trichloroacetonitrile, signals are observed around 91.5 ppm (CCl₃) and 117.5 ppm (CN).
Infrared (IR) Spectroscopy
IR spectroscopy is highly sensitive to the C≡N triple bond stretching vibration.
-
Unlabeled Trichloroacetonitrile: The C≡N stretch appears as a sharp band in the IR spectrum.[6][7][8]
-
¹⁵N Isotopic Effect: Based on the principles of vibrational spectroscopy (modeling the bond as a harmonic oscillator), increasing the mass of one of the atoms (¹⁴N to ¹⁵N) increases the reduced mass of the system. This results in a predictable decrease in the vibrational frequency. For example, the C≡N stretch in CH₃C¹⁴N is observed around 2250-2253 cm⁻¹, while in CH₃C¹⁵N, it shifts to approximately 2224 cm⁻¹.[9][10] A similar downward shift is expected for Trichloro(15N)acetonitrile, providing a clear method to confirm isotopic incorporation and to monitor the C≡N bond during a reaction.
Mass Spectrometry
The molecular ion peak ([M]⁺) in the mass spectrum will be shifted by +1 m/z unit compared to its unlabeled counterpart. This allows for straightforward confirmation of isotopic enrichment. The fragmentation pattern, which can be referenced against the NIST library for unlabeled trichloroacetonitrile, will also show a +1 shift for any fragments retaining the ¹⁵N atom.[11]
Chemical Reactivity and Synthetic Applications
The chemical behavior of Trichloro(15N)acetonitrile is dominated by the interplay between the trichloromethyl group and the nitrile function. The powerful electron-withdrawing effect of the -CCl₃ group strongly activates the nitrile carbon for nucleophilic attack.[1][2]
Caption: Relationship between structure and reactivity in Trichloro(15N)acetonitrile.
Reactions at the Nitrile Group
-
Formation of Trichloroacetimidates: This is one of the most important applications. Alcohols add to the nitrile group under basic catalysis (e.g., DBU, K₂CO₃) to form O-alkyl trichloroacetimidates. These products are highly valuable reagents for protecting alcohols or for glycosylation reactions in carbohydrate chemistry, as they activate the anomeric center for substitution under mild acidic conditions.[1] The ¹⁵N label allows for precise tracking of the imidate nitrogen.
-
Overman Rearrangement: Trichloro(15N)acetonitrile is a key reagent in the Overman rearrangement, a[12][12]-sigmatropic rearrangement that converts allylic alcohols into allylic amines diastereoselectively.[1][12] The use of the labeled reagent would enable detailed mechanistic studies of this classic transformation.
-
Hydrolysis: The compound is susceptible to hydrolysis, which can be accelerated under acidic or alkaline conditions, to form trichloroacetamide.[1][12]
Reactions Involving the Trichloromethyl Group
-
Conversion of Alcohols to Chlorides: In combination with triphenylphosphine (PPh₃), trichloroacetonitrile can convert allylic alcohols into the corresponding allylic chlorides.[1]
-
Conversion of Carboxylic Acids to Acyl Chlorides: Similarly, the CCl₃CN/PPh₃ system provides a mild, acid-free method for converting carboxylic acids into acyl chlorides.[12]
Experimental Protocols
Protocol: Synthesis of Trichloro(15N)acetonitrile
This protocol is adapted from the established synthesis of unlabeled trichloroacetonitrile via the dehydration of the corresponding amide. The starting material, Trichloro(¹⁵N)acetamide, can be prepared from a ¹⁵N-labeled ammonia source.
Caption: A generalized workflow for the synthesis of Trichloro(¹⁵N)acetonitrile.
Methodology:
-
Setup: Assemble a simple distillation apparatus in a well-ventilated fume hood. All glassware must be thoroughly dried.
-
Charging the Flask: In the distillation flask, combine one molar equivalent of dry Trichloro(¹⁵N)acetamide with an excess (approx. 1.5-2 molar equivalents) of phosphorus pentoxide (P₄O₁₀), a powerful dehydrating agent.[1]
-
Heating: Gently and carefully heat the flask using a heating mantle or sand bath. The reaction is exothermic and will initiate, producing Trichloro(15N)acetonitrile vapor.
-
Distillation & Collection: The product will distill as it forms. Collect the colorless liquid distillate in a receiving flask, preferably cooled in an ice bath to minimize vapor loss. The boiling point of trichloroacetonitrile is 83-84 °C.[1]
-
Purification (Optional): The collected product can be further purified by fractional distillation if necessary.
-
Validation: Confirm product identity and isotopic incorporation using IR spectroscopy (noting the shifted C≡¹⁵N stretch) and mass spectrometry (noting the M+1 molecular ion peak).
Protocol: Formation of Benzyl (¹⁵N)Trichloroacetimidate
This protocol demonstrates a key application of the title compound.
Methodology:
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve one equivalent of benzyl alcohol in a dry, aprotic solvent like dichloromethane or diethyl ether.
-
Addition of Trichloro(15N)acetonitrile: Add a slight excess (1.1-1.2 equivalents) of Trichloro(15N)acetonitrile to the solution.
-
Catalysis: Cool the mixture in an ice bath (0 °C) and add a catalytic amount (0.05-0.1 equivalents) of a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH).[12]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude benzyl (¹⁵N)trichloroacetimidate by column chromatography on silica gel.
-
Validation: Characterize the product using ¹H, ¹³C, and ¹⁵N NMR spectroscopy to confirm the structure and the location of the ¹⁵N label.
Safety and Handling
Trichloroacetonitrile is a toxic and hazardous substance that requires careful handling in a controlled laboratory environment.[13]
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[13] It is a strong irritant and a lachrymator (causes tearing).[4][12]
-
Handling:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents.[14][16] The container should be tightly closed and refrigerated (Store below 4°C/39°F).[14]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[13]
Conclusion
Trichloro(15N)acetonitrile is a versatile and powerful reagent for chemical synthesis and research. Its chemical properties are defined by the activating effect of the trichloromethyl group on the nitrile function, making it a valuable precursor for imidates, amines, and other nitrogenous compounds. The incorporation of the ¹⁵N isotope provides an invaluable spectroscopic probe, enabling researchers to conduct detailed mechanistic investigations that would be difficult with the unlabeled compound. Proper understanding of its reactivity, combined with stringent adherence to safety protocols, allows for the effective utilization of this important isotopically labeled molecule in advancing organic and medicinal chemistry.
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